molecular formula C24H29NO4 B5427591 2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate

2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate

Cat. No.: B5427591
M. Wt: 395.5 g/mol
InChI Key: LPNYLAMPZNIBEP-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a butoxybenzoyl group, a phenylprop-2-enoate moiety, and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate typically involves a multi-step process:

    Formation of the Butoxybenzoyl Intermediate: This step involves the reaction of 4-butoxybenzoic acid with a suitable activating agent, such as thionyl chloride, to form 4-butoxybenzoyl chloride.

    Amidation Reaction: The 4-butoxybenzoyl chloride is then reacted with an amine, such as aniline, to form the corresponding amide.

    Formation of the Phenylprop-2-enoate Moiety: This involves the reaction of cinnamic acid with a suitable esterifying agent, such as methanol, in the presence of a catalyst like sulfuric acid, to form methyl cinnamate.

    Coupling Reaction: The final step involves the coupling of the amide intermediate with the methyl cinnamate in the presence of a base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butoxybenzoyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl (Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoate
  • 2-methylpropyl (Z)-2-[(4-ethoxybenzoyl)amino]-3-phenylprop-2-enoate
  • 2-methylpropyl (Z)-2-[(4-propoxybenzoyl)amino]-3-phenylprop-2-enoate

Uniqueness

2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate is unique due to the presence of the butoxybenzoyl group, which imparts distinct chemical properties and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-methylpropyl (Z)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-4-5-15-28-21-13-11-20(12-14-21)23(26)25-22(24(27)29-17-18(2)3)16-19-9-7-6-8-10-19/h6-14,16,18H,4-5,15,17H2,1-3H3,(H,25,26)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNYLAMPZNIBEP-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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